molecular formula C10H10N2S2 B13243294 5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

Cat. No.: B13243294
M. Wt: 222.3 g/mol
InChI Key: FOPDGXOYYBKUSS-UHFFFAOYSA-N
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Description

5-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is a bicyclic heterocyclic compound comprising a thieno[3,2-c]pyridine core fused with a 1,3-thiazole ring. This compound belongs to the thienopyridine class, which is well-documented for its role as adenosine diphosphate (ADP) receptor inhibitors in antiplatelet therapies .

The target compound is likely similar but lacks the methyl substituent and differs in substitution position.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-(1,3-thiazol-5-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C10H10N2S2/c1-3-12-10(9-5-11-6-14-9)7-2-4-13-8(1)7/h2,4-6,10,12H,1,3H2

InChI Key

FOPDGXOYYBKUSS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CN=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thieno[3,2-c]pyridine derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the thiazole or thieno[3,2-c]pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-2-yl}-1,3-Thiazole
  • Structure: Differs in the substitution position (2-yl vs. 4-yl on the thienopyridine ring) and includes a methyl group on the thiazole ring.
  • Physicochemical Properties : Molecular weight = 236, melting point >200°C, and moderate water solubility due to polarizable sulfur atoms .
  • Applications : Used in preclinical studies for drug discovery, particularly in cardiovascular and neurological research .
Prasugrel (5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate)
  • Structure : Features a cyclopropyl-fluorophenyl side chain and an acetate ester, enhancing its ADP receptor antagonism.
  • Activity : Clinically approved for reducing thrombotic events; exhibits rapid racemization but is administered as a racemate .
  • Key Difference : The thiazole ring in the target compound is replaced by an ester-linked side chain in Prasugrel, altering pharmacokinetics .
Ticlopidine Hydrochloride
  • Structure: 5-[(2-Chlorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (C₁₄H₁₅Cl₂NS).
  • Activity : First-generation ADP receptor inhibitor with antiplatelet activity but slower onset and higher toxicity compared to Prasugrel .
3-(3-Fluoro-4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enoic Acid
  • Structure: Contains a fluorophenyl-propenoic acid chain linked to the thienopyridine core.
  • Applications : Investigated for anti-inflammatory and anticoagulant properties due to the carboxylic acid group .

Research Findings :

  • Thienopyridine Derivatives (e.g., C1, A4): Compound C1 (from a 2011 study) showed superior antiplatelet activity to Ticlopidine in rat models, suggesting that minor structural modifications (e.g., substituent position) significantly enhance efficacy .

Biological Activity

5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2S2
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 1934526-50-7

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, thiazole derivatives are known to affect the activity of kinases and phosphatases that play crucial roles in cell signaling and proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The thieno[3,2-c]pyridine moiety contributes to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth factors.

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Enzyme InhibitionProtein Kinase AReduced phosphorylation activity

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound demonstrated significant inhibitory effects against Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
  • Cancer Cell Studies : A recent investigation into the anticancer effects of thiazole derivatives highlighted that this compound effectively reduced cell viability in HeLa cells by over 50% at concentrations above 10 µM. Mechanistic studies revealed that it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

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